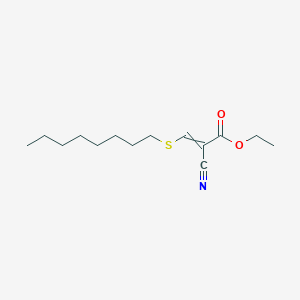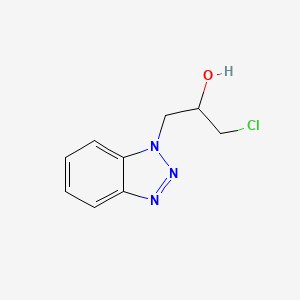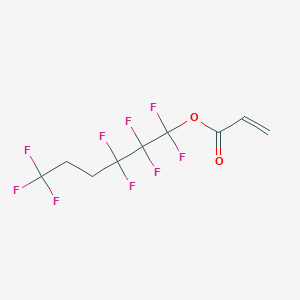phosphanium chloride CAS No. 97585-87-0](/img/structure/B14350065.png)
[(4-Methylnaphthalen-1-yl)methyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylnaphthalen-1-yl)methylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a 4-methylnaphthalen-1-yl group and three phenyl groups, with chloride as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable naphthalene derivative. One common method is the reaction of triphenylphosphine with 4-methylnaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (4-Methylnaphthalen-1-yl)methylphosphanium chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium iodide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts, depending on the nucleophile used.
科学研究应用
(4-Methylnaphthalen-1-yl)methylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing into the potential use of phosphonium salts in drug delivery systems due to their ability to target mitochondria.
Industry: It is used in the development of materials with specific electronic or photonic properties.
作用机制
The mechanism of action of (4-Methylnaphthalen-1-yl)methylphosphanium chloride involves its interaction with various molecular targets. In biological systems, phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential. This property makes them useful in targeting mitochondria for drug delivery. The compound can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
相似化合物的比较
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can be compared with other phosphonium salts, such as:
- (4-Methylnaphthalen-1-yl)methylphosphanium bromide
- (4-Methylnaphthalen-1-yl)methylphosphanium iodide
- (4-Methylnaphthalen-1-yl)methylphosphanium fluoride
These compounds share similar structures but differ in the halide ion. The choice of halide can influence the reactivity and solubility of the compound. (4-Methylnaphthalen-1-yl)methylphosphanium chloride is unique due to its specific chloride ion, which can be selectively substituted in various reactions.
属性
CAS 编号 |
97585-87-0 |
|---|---|
分子式 |
C30H26ClP |
分子量 |
453.0 g/mol |
IUPAC 名称 |
(4-methylnaphthalen-1-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H26P.ClH/c1-24-21-22-25(30-20-12-11-19-29(24)30)23-31(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI 键 |
GURQUPSALJRJCE-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)





![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
